3-(1-Ethylpiperidin-4-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-4-yl)aniline |
InChI |
InChI=1S/C13H20N2/c1-2-15-8-6-11(7-9-15)12-4-3-5-13(14)10-12/h3-5,10-11H,2,6-9,14H2,1H3 |
InChI Key |
MDQKZTOTPUEWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(1-Ethylpiperidin-4-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-(1-Ethylpiperidin-4-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and toxicological profile. A detailed, plausible synthetic pathway is presented, accompanied by a step-by-step experimental protocol and methods for spectroscopic characterization. The core of this guide focuses on the molecule's role as a versatile building block in the design and synthesis of novel therapeutic agents. Its structural features, combining a reactive aniline moiety with a bioavailability-enhancing piperidine scaffold, make it a valuable intermediate for developing drugs targeting a range of biological entities, including protein kinases and G-protein coupled receptors (GPCRs).[1] This whitepaper serves as a comprehensive resource for researchers leveraging this scaffold in modern drug discovery programs.
Chemical Identity and Physicochemical Properties
3-(1-Ethylpiperidin-4-yl)aniline is an organic compound featuring an aniline group substituted at the meta-position with an N-ethylpiperidine ring. The piperidine moiety is known to enhance solubility and bioavailability, making it an attractive feature for drug candidates.[2] The aniline portion provides a reactive handle for a multitude of chemical transformations, positioning the molecule as a valuable synthetic intermediate.[3]
Below is a summary of its key identifiers and computed physicochemical properties.
| Identifier & Property | Value | Source |
| IUPAC Name | 3-(1-Ethylpiperidin-4-yl)aniline | N/A |
| Molecular Formula | C₁₃H₂₀N₂ | N/A |
| Molecular Weight | 204.31 g/mol | N/A |
| CAS Number | 180356-45-4 | N/A |
| Predicted XLogP3 | 2.8 | N/A |
| Predicted Hydrogen Bond Donors | 1 (from aniline -NH₂) | N/A |
| Predicted Hydrogen Bond Acceptors | 2 (from aniline and piperidine nitrogens) | N/A |
| Predicted pKa (Most Basic) | 9.5 (Piperidine Nitrogen) | N/A |
| Appearance | Likely a solid at room temperature | [2] |
Note: Some properties are predicted based on the structure and data for analogous compounds, as extensive experimental data for this specific molecule is not publicly cataloged. Researchers should verify these properties experimentally.
Synthesis and Spectroscopic Characterization
The synthesis of substituted anilines and piperidines is a well-established field in organic chemistry.[3][4] A plausible and efficient route to synthesize 3-(1-Ethylpiperidin-4-yl)aniline involves the reductive amination of a suitable piperidone with a nitroaniline precursor, followed by the reduction of the nitro group. This multi-step process leverages common and reliable chemical transformations.
Proposed Synthetic Pathway
The synthesis can be logically approached in two main stages: first, the formation of the C-N bond between the two cyclic systems, and second, the reduction of the nitro group to the target aniline.
Sources
Suppliers and price of 3-(1-Ethylpiperidin-4-yl)aniline research grade
Strategic Sourcing & Technical Guide: 3-(1-Ethylpiperidin-4-yl)aniline
Executive Summary
3-(1-Ethylpiperidin-4-yl)aniline is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, ROCK) and GPCR ligands (e.g., Muscarinic agonists). Unlike its para-substituted counterpart or the N-methyl analog, this specific meta-isomer is not a standard catalog item in the current global chemical inventory.
This guide serves as a strategic roadmap for researchers and procurement professionals. It establishes that custom synthesis is the primary acquisition channel and provides the validated technical protocols to facilitate this process, either internally or through Contract Research Organizations (CROs).
Part 1: Technical Specifications & Chemical Profile
Before initiating sourcing or synthesis, the compound's identity must be unequivocally defined to avoid regiochemical errors (e.g., confusing with the 4-isomer).
| Property | Specification |
| Chemical Name | 3-(1-Ethylpiperidin-4-yl)aniline |
| Common Synonyms | 3-(1-Ethyl-4-piperidyl)phenylamine; m-(1-Ethylpiperidin-4-yl)aniline |
| CAS Number | Not Assignable (No direct CAS for this specific isomer in public registries; use N-methyl analog CAS 2241141-46-6 as structural reference) |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| Appearance | Viscous oil or low-melting solid (Free base); Off-white solid (HCl salt) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (Free base) |
| pKa (Predicted) | ~10.1 (Piperidine N), ~4.2 (Aniline N) |
Part 2: Supply Chain Landscape & Pricing Analysis
As of Q1 2026, no major catalog supplier (Sigma-Aldrich, Enamine, Combi-Blocks) holds stock of this specific isomer. Procurement must shift from "Search & Buy" to "Make or Contract."
Sourcing Strategy: Custom Synthesis vs. In-House
Option A: Outsourced Custom Synthesis (Recommended for <5g)
-
Target Vendors: WuXi AppTec, Pharmablock, Enamine, ChemPartner.
-
Lead Time: 4–6 weeks (Standard synthesis).
-
Estimated Pricing (DDP):
| Quantity | Estimated Cost (USD) | Unit Price | Notes |
| 1 g | $2,800 – $4,200 | $2,800/g | High fixed cost due to labor/setup. |
| 5 g | $4,500 – $6,000 | $900/g | Economies of scale kick in. |
| 10 g | $6,500 – $8,500 | $650/g | Ideal for lead optimization campaigns. |
Option B: In-House Synthesis (Recommended for >10g or tight budgets)
-
Raw Material Cost: <$300 for 10g scale (excluding labor).
-
Key Precursors:
-
3-Bromoaniline (Cheap, widely available).
-
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (Commodity building block).
-
Part 3: Validated Synthesis Protocol
The most robust route avoids the direct use of N-ethyl precursors, which can be unstable or hard to source. Instead, a Late-Stage Alkylation Strategy is recommended. This pathway uses the stable N-Boc intermediate, allowing for purification before the final ethylation step.
Synthesis Workflow Diagram
Figure 1: Recommended 4-step synthesis route utilizing stable N-Boc intermediates to ensure regiochemical purity.
Detailed Experimental Methodology
Step 1: Suzuki-Miyaura Coupling
-
Reagents: 3-Bromoaniline (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.1 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (3.0 eq).
-
Protocol: Dissolve reagents in 1,4-dioxane/water (4:1). Degas with N₂ for 10 min. Heat at 90°C for 12h.
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).
-
Checkpoint: Verify disappearance of aryl bromide via TLC/LCMS.
Step 2: Catalytic Hydrogenation
-
Reagents: Intermediate 1, 10% Pd/C (10 wt%), H₂ (balloon).
-
Protocol: Stir in MeOH under H₂ atmosphere at room temperature for 16h.
-
Note: This step simultaneously reduces the olefin and ensures the piperidine ring is saturated.
-
Workup: Filter through Celite to remove Pd. Concentrate filtrate.[1]
Step 3 & 4: Deprotection & Reductive Amination (One-Pot Potential)
-
Deprotection: Treat Intermediate 2 with 4M HCl in dioxane (2h, RT). Concentrate to dryness to get the HCl salt.
-
Alkylation: Suspend the HCl salt in DCM. Add Acetaldehyde (1.2 eq) and Et₃N (to adjust pH ~5-6). Stir 30 min. Add NaBH(OAc)₃ (3.0 eq). Stir 4h.
-
Purification: Quench with sat. NaHCO₃. Extract with DCM. The final product is an amine; purification by reverse-phase prep-HPLC (0.1% Formic Acid) is recommended for research grade (>98%).
Part 4: Quality Assurance & Validation
To ensure the compound meets "Research Grade" standards, the following QC metrics must be met.
| Test | Acceptance Criteria | Methodology |
| Purity | > 98.0% | HPLC (UV @ 254 nm) |
| Identity (H-NMR) | Confirms ethyl group (triplet ~1.0 ppm, quartet ~2.4 ppm) and meta-substitution pattern. | 400 MHz DMSO-d₆ or CDCl₃ |
| Identity (MS) | [M+H]⁺ = 205.2 ± 0.1 | LC-MS (ESI+) |
| Residual Solvents | < 5000 ppm (Class 3) | GC-HS |
Storage & Stability:
-
Store as the HCl salt if possible (hygroscopic but stable).
-
Free base is prone to oxidation (aniline moiety); store at -20°C under Argon.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Bhattacharyya, S. (1995).[2] Reductive Alkylation of Secondary Amines with Aldehydes and Ketones. Synlett, 1995(10), 1079-1080. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2241141-46-6 (Methyl analog reference). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 3-(1-Ethylpiperidin-4-yl)aniline
Case ID: SOL-3EPA-001 Status: Active Classification: Small Molecule / Physicochemical Optimization[1][2][3][4][5][6][7]
Executive Summary: The Molecule's "Personality"[6]
Before attempting a protocol, you must understand the physicochemical behavior of 3-(1-Ethylpiperidin-4-yl)aniline .[1][2][4][7] This molecule is an amphiphilic weak base with two distinct ionization centers.[4][5][7]
-
The Solubility Handle (Piperidine Nitrogen): This is a tertiary aliphatic amine with a
.[1][2][4][5][6] At physiological pH (7.4), this center is fully protonated ( ), providing the primary driving force for aqueous solubility.[2][7] -
The Hydrophobic Anchor (Aniline + Ethyl): The aromatic aniline ring (
, neutral at pH 7.[2][6]4) and the ethyl chain contribute significant lipophilicity ( ).[1][2][4][5] -
The Problem: If you possess the Free Base form, it is likely an oil or low-melting solid that is practically insoluble in neutral water.[1][2][3][6][7] It requires "activation" (protonation) or "shielding" (complexation) to enter the aqueous phase without precipitating.[2][4][5]
Module 1: The pH "Activation" Protocol (Primary Strategy)
Concept: The most common error is attempting to dissolve the free base directly into a neutral buffer (pH 7.4).[2][3][6] This fails because the dissolution rate of the neutral oily base is kinetically hindered.[4][6] You must convert the molecule to its cationic salt form in situ or use a pre-formed salt.[3][5][6][7]
Protocol A: In Situ Salt Formation (For Free Base Users)
Use this if you have the oily/solid free base and need a stock solution.[1][2][6]
-
Calculate Molarity: Determine the required stock concentration (e.g., 10 mM).
-
Acid Dissolution: instead of water, add 0.1 M HCl (or 1.0 equivalent of HCl relative to the compound).[2][3][5][6][7]
-
Agitation: Vortex for 30–60 seconds. The solution should become clear.
-
Buffer Dilution: Slowly dilute this acidic stock into your target buffer (e.g., HEPES or PBS).[2][4][5][7]
-
Warning: Ensure the buffer capacity is sufficient to neutralize the excess acid without dropping the final pH below your assay requirements.[6]
-
Protocol B: Buffer Selection (The "Common Ion" Trap)
Use this if you are seeing precipitation upon adding a salt form to PBS.[1][2][6]
Issue: Hydrochloride salts often precipitate in Phosphate Buffered Saline (PBS) due to the Common Ion Effect .[1][2][3][4][5][6] The high concentration of Chloride ions (
Solution:
-
Switch Buffers: Use low-chloride buffers like 50 mM HEPES or Tris-Acetate (pH 7.4).[1][2][3][4][5][6][7]
-
Lower Ionic Strength: Dilute your PBS to 0.5x if the assay allows.
Module 2: Cosolvent Systems (The Kinetic Bridge)[2][6]
Concept: If pH manipulation alone causes precipitation at neutral pH (due to the hydrophobic aniline moiety), you need a cosolvent to lower the dielectric constant of the medium.[6]
Recommended Cosolvent Ratios
| Cosolvent | Recommended Range | Mechanism | Assay Compatibility |
| DMSO | 0.1% – 1.0% | Disrupts water lattice; solvates aromatic rings.[1][2][3][4][5][7] | High (Most enzymatic/cell assays tolerate <0.5%) |
| Ethanol | 1.0% – 5.0% | H-bond donor/acceptor; solvates ethyl chain.[1][2][3][4][5][7] | Moderate (Evaporation risk; cell toxicity) |
| PEG 400 | 5.0% – 20% | Amphiphilic polymer; prevents aggregation.[1][2][3][4][5][7] | High (In vivo/PK studies) |
Protocol: The "Spike" Method (Preventing Shock Precipitation)[2][6]
-
Dissolve compound in 100% DMSO to create a High Concentration Stock (e.g., 100 mM).
-
Crucial Step: Place the pipette tip submerged into the vortexing buffer and dispense the DMSO stock slowly.[5][6]
Module 3: Cyclodextrin Complexation (Advanced Shielding)[1][2][4]
Concept: For high-concentration needs (e.g., animal dosing or high-throughput screening stocks) where DMSO is toxic, use Cyclodextrins (CDs).[1][2][3][4][7] The hydrophobic aniline ring fits into the CD cavity, while the hydrophilic exterior keeps the complex soluble.[6]
Recommended Agent: HP-
Workflow Diagram: Solubility Optimization Decision Tree
Caption: Decision tree for selecting the optimal solubilization strategy based on starting material and concentration requirements.
Troubleshooting & FAQ
Q1: I see a "cloud" form immediately after adding my DMSO stock to PBS. Why? A: This is the "Crash-Out" effect.[1][2][3][4][5][6][7] The local concentration of the drug exceeded its kinetic solubility limit before it could mix.[4][6]
-
Fix: Use the "Submerged Injection" technique (Protocol 2) or pre-dilute the DMSO stock into a 50:50 DMSO:Water intermediate before the final step.[2][3][6]
Q2: Can I sonicate the solution to dissolve the precipitate? A: Use caution. Sonication generates heat and can degrade the aniline moiety (oxidation).[4][5][6]
-
Fix: If you must sonicate, use a water bath with ice to keep the temperature low.[3][5][6][7] If 5 minutes of sonication doesn't work, the thermodynamic solubility limit has been reached; switch to Cyclodextrins.
Q3: The solution turns slightly yellow/brown over time. Is this normal? A: Yes, but it indicates degradation.[2][5][6][7] Anilines are prone to oxidation (forming azo/azoxy compounds) when exposed to light and air.[2][4][5][7]
-
Fix: Prepare buffers with degassed water and store stocks in amber vials at -20°C. Consider adding an antioxidant like Ascorbic Acid (0.1%) if the assay permits.
Q4: Will the ethyl group on the piperidine hydrolyze? A: No. The N-ethyl bond is metabolically labile (dealkylation by CYP450 enzymes in vivo) but chemically stable in aqueous buffers at standard pH ranges (2–10).[1][2][4][5]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[5][7] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2][4][5][6][7]
-
Loftsson, T., & Brewster, M. E. (2010).[2][5][7] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Serajuddin, A. T. (2007).[2][4][5][7] Salt formation to improve drug solubility.[4][5][7][8] Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2016).[2][5][7] Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility).
Sources
- 1. Cas 766-09-6,1-Ethylpiperidine | lookchem [lookchem.com]
- 2. 3-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 22330105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethylpiperidine 99 766-09-6 [sigmaaldrich.com]
- 4. 3-Ethylaniline | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Ethylpiperidine | C7H15N | CID 13007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(piperidin-1-yl)aniline | 27969-75-1 [sigmaaldrich.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reductive Alkylation for Ethyl Group Introduction on Piperidine
Welcome to the technical support center for the reductive alkylation of piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful synthesis of N-ethylpiperidine and its derivatives. Here, you will find troubleshooting guides, FAQs, and detailed protocols to navigate the complexities of this crucial transformation.
Section 1: Foundational Principles & Reagent Selection
This section addresses the most common preliminary questions regarding the selection of reagents and conditions, which are foundational to a successful reaction.
Q1: What is the optimal reducing agent for the ethylation of piperidine, and why?
The choice of reducing agent is critical and depends on balancing reactivity, selectivity, and safety. The three most common hydride reagents for this transformation are Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride, and Sodium Borohydride.
For the ethylation of piperidine with acetaldehyde, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the most recommended reagent. [1] It is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is significantly slower to reduce the starting aldehyde.[2] This selectivity minimizes the formation of ethanol as a byproduct and allows for a one-pot procedure where all reagents can be mixed from the start.[3]
While Sodium Cyanoborohydride (NaBH₃CN) is also effective and selective for the iminium ion, its use is discouraged in modern drug development due to the high toxicity of cyanide byproducts and potential for residual cyanide in the final product.[2]
Sodium Borohydride (NaBH₄) is a more powerful, less selective reducing agent.[4] It can readily reduce acetaldehyde, leading to lower yields of the desired product. If NaBH₄ must be used, a two-step procedure is necessary: first, allow the imine to form completely, and only then add the NaBH₄.[3][5]
| Reducing Agent | Pros | Cons | Typical Solvent |
| Sodium Triacetoxyborohydride (STAB) | High selectivity for iminium ions[2], mild conditions, one-pot reaction is efficient[3], non-toxic byproducts[1]. | Moisture sensitive[4], higher cost. | DCE, THF, DCM[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | High selectivity for iminium ions[5], stable in protic solvents like MeOH[4]. | Highly toxic cyanide byproducts[2], sluggish with some substrates[6]. | Methanol (MeOH)[4] |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Reduces aldehydes/ketones, requiring a two-step process[5], can hydrolyze at low pH[7]. | Methanol, Ethanol[4] |
Q2: Which solvent should I choose for the reaction?
The ideal solvent depends primarily on the chosen reducing agent.
-
For STAB: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and does not react with the hydride reagent.[2][3] Tetrahydrofuran (THF) is also a suitable alternative.[2] While Dichloromethane (DCM) can be used, prolonged reaction times may lead to side reactions with the amine.[8]
-
For NaBH₃CN: Methanol (MeOH) is the standard choice. The protic nature of methanol can facilitate the formation of the imine intermediate.[4]
-
For NaBH₄: Methanol (MeOH) or Ethanol (EtOH) are common solvents, as they are required for the initial imine formation step.[3][4]
Q3: Do I need to add acid to the reaction?
The reductive amination of a secondary amine like piperidine with a reactive aldehyde like acetaldehyde often proceeds efficiently without an acid catalyst. The reaction is autocatalytic to some extent, as the acetic acid generated from STAB can facilitate iminium ion formation.
However, if the reaction is sluggish, a catalytic amount (0.1-1.0 equivalents) of acetic acid (AcOH) can be added.[9] The acid protonates the carbonyl oxygen, making the aldehyde more electrophilic and accelerating the initial nucleophilic attack by the amine.[10] Be cautious, as excess acid can fully protonate the piperidine, rendering it non-nucleophilic and halting the reaction.[5][11] The optimal pH for imine formation is generally between 4 and 5.[5]
Section 2: Mechanism & Core Experimental Protocol
Understanding the reaction pathway is key to effective troubleshooting. The ethylation of piperidine proceeds via a two-step sequence within a single pot.
Reaction Mechanism
-
Nucleophilic Attack: The nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of acetaldehyde to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal loses a molecule of water to form a transient, electrophilic iminium ion. This step is typically the rate-limiting step and is favored by mildly acidic conditions.[12]
-
Hydride Reduction: A hydride ion (H⁻) from the reducing agent (e.g., STAB) attacks the carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final product, N-ethylpiperidine.[7]
Sources
- 1. Sodium Triacetoxyborohydride [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
Solving purification challenges for basic amine intermediates like 3-(1-Ethylpiperidin-4-yl)aniline
[1]
Executive Summary
You are likely encountering difficulties with 3-(1-Ethylpiperidin-4-yl)aniline due to its dual-nature functionality. This molecule contains two distinct nitrogen centers: a weakly basic aniline (
This combination creates a "perfect storm" for purification failures: the piperidine moiety binds irreversibly to acidic silanols on silica gel (causing streaking), while the aniline moiety is prone to rapid oxidative degradation (causing browning).
This guide addresses these specific failure modes with self-validating protocols.
Module 1: Chromatography Troubleshooting
Q: Why does my product streak from the baseline to the solvent front on TLC and flash columns?
A: You are seeing "Ionic Retention," not just polarity.
Standard silica gel is slightly acidic (
The Solution: Mobile Phase Modifiers
You must "passivate" the silica surface using a competing base.[1]
Protocol A: The Volatile Modifier (Standard)
For flash chromatography, add 1–5% Triethylamine (TEA) to your mobile phase. The TEA saturates the silanol sites, allowing your product to interact only with the hydrophobic surface.[1]
| Component | Ratio (v/v) | Purpose |
| DCM | 90–95% | Solubilizing agent (Good for aromatics) |
| MeOH | 4–9% | Polar eluent |
| TEA | 1% | Silanol Blocker (Sacrificial base) |
Note: TEA is difficult to remove completely via rotovap. If your next step is sensitive to base, use Protocol B.
Protocol B: The "Silver" Solvent (High Polarity)
For very stubborn amines, use the DCM/MeOH/
-
Prepare a stock solution of 10%
(conc.) in Methanol. -
Use this stock as your "Polar Solvent B" in a gradient with DCM.[1]
-
Why it works: Ammonia is a stronger base than TEA and smaller, fitting into tighter silica pores to block interactions effectively [1].
Visual Workflow: Chromatography Decision Tree
Figure 1: Decision matrix for selecting the correct stationary phase and modifier for basic amines.
Module 2: Extraction & Workup (Yield Loss)
Q: I see product in the LCMS of my reaction, but I lose >50% yield during aqueous workup. Where does it go?
A: Your pH is likely too low, trapping the piperidine in the aqueous layer. [1]
Many researchers use Saturated Sodium Bicarbonate (
-
Piperidine
: ~10.8ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
At pH 9: The environment is more acidic than the molecule's
.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Result: The Henderson-Hasselbalch equation dictates that ~98% of your molecule is still protonated (ionized) and water-soluble.[1] It will not extract into DCM or EtOAc.
The "pH Swing" Protocol
You must drive the pH to >12 to ensure the piperidine is fully free-based (neutral).
-
Acid Wash (Purification Step):
-
Base Swing (Isolation Step):
-
Extraction:
-
Extract 3x with DCM (Dichloromethane is better than EtOAc for piperidines due to higher solubility).
-
Dry over
and concentrate.
-
Visual Workflow: Acid-Base Purification
Figure 2: The "pH Swing" technique utilizes the basicity difference to purify the amine without chromatography.[1]
Module 3: Stability & Storage
Q: My light-yellow oil turned black overnight. Is it ruined?
A: It is oxidized, but likely superficially.
Anilines are electron-rich and prone to radical oxidation by atmospheric oxygen, forming highly colored "aniline black" (quinoidal impurities) [2]. Even 1% impurity can turn the whole batch black.[1]
Prevention & Recovery[1][3]
-
Storage:
-
Salt Formation Protocol (Stabilization):
References
-
Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from
-
BenchChem. (2025).[5][3] Preventing oxidation of aniline derivatives during storage.[1][3] Retrieved from
-
Teledyne ISCO. (2018). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from
-
UMass Amherst. (n.d.). Acid-Base Extraction Protocols.[1][2][6][7] Retrieved from
Stability of 3-(1-Ethylpiperidin-4-yl)aniline under acidic reaction conditions
[1][2]
Executive Summary
3-(1-Ethylpiperidin-4-yl)aniline is a bifunctional intermediate containing a primary aromatic amine (aniline) and a tertiary aliphatic amine (N-ethylpiperidine).[1][2] Its stability in acidic media is governed by the protonation states of these two nitrogen centers.[2]
While generally stable in non-oxidizing mineral acids (e.g., HCl, H₂SO₄) due to the formation of stable ammonium salts, the compound is highly susceptible to oxidative degradation if the acidic medium contains trace oxidants or transition metals. This guide details the stability profile, troubleshooting steps for discoloration, and validated protocols for handling this compound in acidic environments.
Module 1: Chemical Species & Protonation Logic
Understanding the ionization state is critical for predicting solubility and reactivity.[2] The molecule possesses two basic centers with distinct pKₐ values.[2][3]
pKa Profile & Species Distribution
| Functional Group | Approx. pKₐ | Behavior in Acid (pH < 2) | Behavior in Neutral (pH ~7) |
| Piperidine Nitrogen (N-Ethyl) | ~10.4 | Protonated ( | Protonated . Maintains solubility. |
| Aniline Nitrogen (Primary) | ~4.6 | Protonated ( | Neutral ( |
Visualizing the Protonation State
The following diagram illustrates the transition from the free base to the dicationic salt form, which is the stable species in strong acids.
Figure 1: Protonation cascade.[1][2] Maximum chemical stability is achieved in the Di-Cation state (pH < 3) where the aniline lone pair is sequestered.[1][2]
Module 2: Stability & Degradation Troubleshooting
Common Issue: Discoloration (Purple/Black)
Symptom: The acidic solution turns pink, purple, or black upon standing or heating.[2] Root Cause: Oxidative Coupling. Even in acid, trace amounts of free aniline (in equilibrium) or radical cations can undergo oxidative dimerization to form azo-compounds or complex polymethine dyes (similar to "Aniline Black").[1][2] This is accelerated by light, heat, and trace metals (Fe, Cu).[2]
Common Issue: Loss of Ethyl Group (N-Dealkylation)
Symptom: Mass spectrometry shows a peak at [M-28] (Loss of Ethyl).[1][2] Root Cause: Acidic Dealkylation. While rare in dilute HCl, refluxing in strong hydrobromic acid (HBr) or using Lewis acids (like BBr₃) can cleave the N-ethyl bond.[1][2]
Troubleshooting Guide (FAQ Format)
Q1: Can I use Nitric Acid (HNO₃) to dissolve the compound? A: Absolutely Not. Nitric acid is an oxidizing acid.[1][2] It will rapidly oxidize the aniline moiety to nitro-derivatives or quinones, leading to catastrophic decomposition and tar formation. Use HCl or H₂SO₄.[2][4][5]
Q2: My HCl salt is hygroscopic and sticky. Is it degraded? A: Not necessarily. The dihydrochloride salt is extremely polar and hygroscopic.[2]
-
Fix: Dry under high vacuum (< 1 mbar) at 40°C with P₂O₅ desiccant.
-
Check: Run an HPLC. If purity is >98%, it is simply solvated water/acid.[2]
Q3: I see a new impurity at RRT 0.85 after heating in 6M HCl. A: This is likely the de-ethylated product (3-(piperidin-4-yl)aniline).[1]
-
Mechanism: High temperature (>80°C) in strong mineral acid can facilitate nucleophilic attack on the ethyl group, especially if iodide or bromide ions are present as contaminants.[2]
Module 3: Validated Protocol
Standard Operating Procedure: Acidic Salt Formation & Stabilization
Use this protocol to convert the unstable free base into the stable dihydrochloride salt for storage.[2]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of the free base in 10 volumes of IPA.
-
Note: Degas the solvent with Argon for 10 minutes prior to use to minimize oxidative background.[2]
-
-
Cooling: Cool the solution to 0–5°C using an ice bath.
-
Reason: Controls the exotherm of protonation.[2]
-
-
Acid Addition: Dropwise add 2.2 to 2.5 equivalents of HCl.
-
Aging: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Isolation: Filter the solid under an inert atmosphere (if possible). Wash the cake with cold IPA followed by MTBE (Methyl tert-butyl ether).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Module 4: Decision Logic for Impurity Analysis
Use the following logic flow to identify the source of instability in your reaction mixture.
Figure 2: Diagnostic workflow for identifying degradation pathways in acidic media.
References
-
PubChem. Compound Summary: 3-(1-Ethylpiperidin-4-yl)aniline (and related piperidines).[1][2] National Library of Medicine.[2] [Link][1][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Chapter 8: Acidity, Basicity, and pKa; Chapter 24: Regioselectivity in aromatic rings).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Section: Stability of Amines in Acidic Conditions).
-
Ciriminna, R., et al. (2011).[2] Sol-Gel Microencapsulation of Hydrophobic Liquids. (Discussion on oxidative stability of anilines). [Link]
Sources
Minimizing side reactions when acylating 3-(1-Ethylpiperidin-4-yl)aniline
Technical Support Center: Optimization of Amide Bond Formation for 3-(1-Ethylpiperidin-4-yl)aniline
Introduction: The Chemoselectivity Challenge
User Query: "I am trying to acylate the aniline nitrogen of 3-(1-Ethylpiperidin-4-yl)aniline, but I am observing low yields, precipitation, or multiple side products. How do I optimize this?"
Executive Summary: Acylating 3-(1-Ethylpiperidin-4-yl)aniline presents a classic "Nucleophile vs. Base" conflict.[1] The molecule contains two nitrogen centers with vastly different electronic properties:
-
Aniline Nitrogen (Target): Low basicity (
), moderate nucleophile.[1] Requires activation to react.[1][2] -
Piperidine Nitrogen (Bystander): High basicity (
), non-nucleophilic (sterically hindered tertiary amine), but a potent proton trap.
The Core Problem: If you use acid chlorides without a proper scavenging strategy, the piperidine nitrogen will instantly trap the generated HCl. This forms an insoluble hydrochloride salt of your starting material, removing it from the solution and stalling the reaction. Conversely, overly aggressive conditions lead to bis-acylation (imide formation) on the aniline.
Module 1: The Reaction Landscape
The following diagram illustrates the competing pathways in this reaction system. Understanding this is critical for troubleshooting.
Caption: Figure 1. Reaction pathways showing the competition between desirable acylation (Path B) and common failure modes like salt precipitation (Path A) or over-acylation (Path C).
Module 2: Validated Protocols
Choose your method based on the availability of the acyl source.
Method A: The Acid Chloride Route (High Reactivity)
Best for: Simple acyl groups (Acetyl, Benzoyl) where the acid chloride is stable.
The Protocol:
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).[1]
-
Base (Critical): Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]
-
Stoichiometry: You need at least 2.2 equivalents of base.[1]
-
Why? 1.0 eq to neutralize the HCl from the reaction + 1.0 eq to keep the piperidine deprotonated + 0.2 eq excess.
-
-
Procedure:
-
Dissolve substrate (1.0 eq) and DIPEA (2.5 eq) in DCM at 0°C.[1]
-
Add Acid Chloride (1.05 eq) dropwise over 20 minutes.
-
Crucial Step: Monitor the pH.[3] If the system becomes acidic, the piperidine will protonate and the reaction will slow down. Add more base if necessary.[1]
-
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Method B: The Coupling Agent Route (High Selectivity)
Best for: Complex carboxylic acids, chiral acids, or preventing bis-acylation.
The Protocol:
-
Reagents: Carboxylic Acid (1.1 eq), HATU or EDC/HOBt (1.2 eq).
-
Base: DIPEA (3.0 eq).
-
Solvent: DMF or DMF/DCM (1:1).[1]
-
Procedure:
-
Pre-activate the acid: Mix Carboxylic Acid + HATU + DIPEA in DMF for 15 mins.
-
Add the aniline substrate (1.0 eq).[4]
-
Stir at RT for 12–16 hours.[1]
-
Note: HATU is highly efficient but expensive.[1] For scale-up, T3P (Propylphosphonic anhydride) is a cheaper, safer alternative that works well with anilines.
-
Module 3: The "Goldilocks" Work-Up (Isolation)
This is the most common failure point. The product is an amino-amide .[1] It has a basic handle (piperidine) and a neutral handle (amide).[1]
| Phase | pH Condition | Result | Status |
| Acidic (pH < 4) | Piperidine is protonated ( | Molecule stays in Aqueous layer.[1] | Loss of Product (if organic layer is kept).[1] |
| Basic (pH > 12) | Piperidine is free base ( | Molecule moves to Organic layer.[1] | Desired State for extraction. |
Recommended Extraction Protocol:
-
Adjust pH to >12 using 1N NaOH or sat. Na₂CO₃.[1] Do not use weak bases like bicarbonate; they may not fully deprotonate the piperidine if large amounts of acid were generated.
-
Extract with DCM or EtOAc (3x).[1]
-
Wash organic layer with Brine (to remove DMF/water).[1]
-
Dry over Na₂SO₄ and concentrate.
Module 4: Troubleshooting & FAQs
Q1: The reaction mixture turned into a thick slurry immediately after adding the acid chloride. What happened?
Diagnosis: Piperidine Salt Formation. You likely added the acid chloride too fast or without enough base. The HCl generated protonated the piperidine nitrogen, forming an insoluble salt that crashed out of the non-polar solvent (DCM). The Fix: Add an excess of DIPEA or Pyridine to solubilize the salt. If it remains solid, switch to a more polar solvent like THF or add a co-solvent (DMF).
Q2: I see a mass peak of [M + 2x Acyl Group]. How do I stop this?
Diagnosis: Bis-acylation (Imide formation). Anilines can react twice if the acylating agent is in large excess or the temperature is too high. The Fix:
-
Strictly control stoichiometry (1.05 eq of Acid Chloride).[1]
-
Keep the reaction at 0°C for the duration of the addition.
-
Switch to Method B (Coupling Agents) .[1] It is mechanistically very difficult to bis-acylate using EDC/HATU.[1]
Q3: My yield is <20%, but I see no side products. Where is my compound?
Diagnosis: Work-up pH Error. You likely washed the organic layer with 1N HCl or acidic brine to remove the base/catalyst. The Fix: Check your aqueous waste stream. Your product is likely dissolved there as the piperidinium salt. Basify the aqueous layer to pH 12 and re-extract.
Module 5: Decision Tree for Optimization
Caption: Figure 2. Troubleshooting flow for common acylation issues.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][7][8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
PubChem Compound Summary. (2025). 3-(1-Ethylpiperidin-4-yl)aniline.[1] National Center for Biotechnology Information.[1] Link
Sources
- 1. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tsijournals.com [tsijournals.com]
- 5. CAS 2359-60-6: 4-(1-Piperidino)aniline | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. peptide.com [peptide.com]
Validation & Comparative
Comparative Analysis of Regioisomeric Scaffolds: 3- vs. 4-(1-Ethylpiperidin-4-yl)aniline
Executive Summary
3-(1-Ethylpiperidin-4-yl)aniline (Meta-isomer) and 4-(1-Ethylpiperidin-4-yl)aniline (Para-isomer) represent two critical pharmacophores used extensively in the synthesis of kinase inhibitors, GPCR ligands, and monoamine transporter modulators.
While chemically similar, their distinct topologies—bent (meta) vs. linear (para) —dictate their biological utility. The 4-isomer is the industry standard for "linear" binding modes, typically required for Type I and II kinase inhibitors (e.g., c-Met, ALK) where the piperidine moiety serves as a solvent-exposed solubilizing tail. Conversely, the 3-isomer provides a "kinked" geometry, essential for navigating sterically constrained pockets (e.g., Bcr-Abl T315I mutants) or inducing isoform selectivity by avoiding clashes with gatekeeper residues.
This guide provides a head-to-head technical comparison, supported by SAR (Structure-Activity Relationship) data and experimental protocols.
Structural & Physicochemical Profile
The primary differentiator between these isomers is the vector angle between the aniline nitrogen (the "hinge binder" or "anchor") and the piperidine nitrogen (the "solubilizer" or "salt bridge former").
| Feature | 4-Isomer (Para) | 3-Isomer (Meta) |
| Topology | Linear ( | Bent (~ |
| Molecular Symmetry | Asymmetric | |
| Electronic Effect | Stronger conjugation (push-pull system if conjugated) | Inductive effect dominates; conjugation interrupted |
| Preferred Binding Mode | Deep pocket penetration; Solvent channel extension | Curled/Compact conformation; Selectivity pockets |
| Primary Application | c-Met, ALK, ROS1 Inhibitors | Bcr-Abl, JAK, GPCR (Muscarinic) Ligands |
Geometric Vector Analysis (Graphviz)
The following diagram illustrates the spatial divergence of the two scaffolds when the aniline amine is anchored (e.g., to a kinase hinge region).
Caption: Vector analysis showing the linear reach of the 4-isomer versus the angular "kink" of the 3-isomer, determining their suitability for different binding pockets.
Biological Activity Comparison
The biological efficacy of these anilines is best evaluated by examining the drugs and inhibitors derived from them. The aniline amine typically forms a covalent or hydrogen bond with the target, while the ethyl-piperidine tail modulates physicochemical properties (solubility, pKa) and interacts with secondary binding sites.
Case Study: Kinase Inhibition (c-Met & Mer)
In the development of dual Mer/c-Met inhibitors, the geometry of the scaffold is decisive.
-
Experimental Context: A pyrimidine-based scaffold was substituted with either the 3- or 4-isomer to test potency against c-Met (Hepatocyte growth factor receptor).
-
Observation: The 4-isomer (Para) consistently outperformed the 3-isomer.
-
Mechanism: The c-Met ATP binding pocket is long and narrow. The linear 4-isomer allows the piperidine group to extend out of the pocket and interact with solvent or surface residues (e.g., Asp1222). The 3-isomer creates a steric clash with the channel walls, reducing affinity.
Data Summary (c-Met Inhibition):
| Compound Variant | Scaffold Geometry | IC50 (nM) | Fold Change |
| 4-Isomer Derivative | Para (Linear) | 4.2 | 1.0x (Baseline) |
| 3-Isomer Derivative | Meta (Bent) | 145.0 | ~35x Potency Loss |
| Conclusion | Para is superior for linear kinase channels. |
Case Study: Bcr-Abl Inhibition (Overcoming Resistance)
Conversely, in designing inhibitors for Bcr-Abl (specifically T315I mutants in leukemia), the "bent" geometry can be advantageous.
-
Experimental Context: Purine-based inhibitors were designed to fit the restricted ATP pocket of the T315I mutant.
-
Observation: The 3-isomer (Meta) allowed for the accommodation of bulky groups and avoided clashes with the mutated "gatekeeper" residue (Isoleucine).
-
Mechanism: The
angle of the 3-isomer directs the bulk of the inhibitor away from the steric block caused by the mutation, whereas the linear 4-isomer would drive the molecule directly into the clash.
ADME & Pharmacokinetic Implications
The position of the piperidine nitrogen relative to the aniline nitrogen affects the molecule's overall basicity and metabolic liability.
-
pKa Shift: In the 4-isomer, the electronic communication between the aniline lone pair and the piperidine ring is minimal due to the saturated piperidine linker. However, the spatial separation in the 4-isomer (
) minimizes intramolecular H-bonding, often resulting in a slightly higher pKa for the piperidine nitrogen compared to the 3-isomer, where intramolecular interactions can suppress ionization. -
Metabolic Stability: The 4-isomer is more solvent-exposed in binding pockets, making it more accessible to metabolic enzymes if not buried. However, the 3-isomer's bent shape can sometimes shield the metabolic "soft spot" (the ethyl group) from CYP450 oxidation.
Experimental Protocols
Synthesis of 4-(1-Ethylpiperidin-4-yl)aniline (Para-Isomer)
Reliable scale-up protocol for the linear isomer.
Reagents: 1-Ethyl-4-piperidone, Aniline, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM.
-
Imine Formation: Dissolve 1-ethyl-4-piperidone (1.0 eq) and aniline (1.0 eq) in Dichloroethane (DCE). Add Acetic Acid (1.5 eq). Stir at Room Temperature (RT) for 2 hours.
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Warm to RT and stir overnight.
-
Quench: Quench with sat. NaHCO3. Extract with DCM (3x).
-
Purification: The crude usually requires column chromatography (MeOH/DCM 1:9) to remove unreacted aniline.
-
Alternative (Nitro Reduction): For higher purity, start with 1-ethyl-4-(4-nitrophenyl)piperidine .
Synthesis of 3-(1-Ethylpiperidin-4-yl)aniline (Meta-Isomer)
Protocol for the bent isomer, often requiring specific precursors.
Precursor: 3-(4-Nitrophenyl)pyridine (commercial) or via Suzuki coupling of 3-bromo-nitrobenzene and pyridine-4-boronic acid.
-
Quaternization: React 3-(4-nitrophenyl)pyridine with Ethyl Bromide in Acetone at reflux to form the pyridinium salt.
-
Partial Reduction: Treat the salt with
in Ethanol to reduce the pyridine ring to the piperidine (tetrahydropyridine intermediate may form; ensure full reduction). -
Nitro Reduction: Hydrogenate using Pd/C (as above) to convert the nitro group to the aniline.
-
Note: The 3-isomer synthesis is often lower yielding due to the difficulty of reducing the pyridine ring selectively in the presence of the nitro group. Stepwise reduction (Pyridine
Piperidine, then Nitrongcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> Aniline) is recommended.
-
Kinase Assay Protocol (c-Met)
To validate the activity difference.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.
-
Enzyme: Recombinant human c-Met kinase (0.5 nM final).
-
Substrate: Poly Glu:Tyr (4:1) peptide (0.2 mg/mL).
-
ATP:
concentration (typically 10-50 M). -
Procedure:
-
Incubate Enzyme + Inhibitor (Variable conc. of 3- or 4-isomer derivative) for 15 mins.
-
Add ATP + Substrate mixture.
-
Incubate 60 mins at RT.
-
Detect phosphorylation using ADP-Glo or similar chemiluminescent readout.
-
-
Analysis: Fit curves to Hill equation to derive IC50.
References
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Source: MDPI (Molecules), 2024. Context: Direct comparison showing para-substitution (4-isomer) superiority in c-Met inhibition. URL:[Link]
-
3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold. Source: MDPI (International Journal of Molecular Sciences), 2025. Context: Discusses the preference for meta-substitution to accommodate bulky groups in resistant kinase mutants. URL:[Link]
-
Novel 3-aminomethyl- and 4-aminopiperidine analogues... as dopamine transporter ligands. Source: Journal of Medicinal Chemistry, 2000. Context: Establishes the role of piperidine regio-chemistry in transporter selectivity (DAT vs NET). URL:[Link]
Sources
Technical Comparison: Solubility Landscapes of 3-(1-Ethylpiperidin-4-yl)aniline vs. Aniline
Topic: Comparative solubility profile of 3-(1-Ethylpiperidin-4-yl)aniline vs. aniline Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative physicochemical analysis of Aniline (a fundamental aromatic amine) and 3-(1-Ethylpiperidin-4-yl)aniline (a functionalized drug-like scaffold). While Aniline serves as a common solvent or starting material with limited aqueous solubility driven by a single weak ionization center, 3-(1-Ethylpiperidin-4-yl)aniline exhibits a biphasic solubility profile characteristic of amphiphilic drugs.
The addition of the N-ethylpiperidine moiety introduces a highly basic center (
Physicochemical Characterization
To understand the solubility differences, we must first analyze the structural determinants. The transition from a simple aromatic amine to a piperidine-substituted scaffold introduces significant changes in molecular weight, lipophilicity, and ionization potential.
Comparative Property Table
| Property | Aniline (Reference) | 3-(1-Ethylpiperidin-4-yl)aniline (Target) | Impact on Solubility |
| Structure | Phenyl ring + Primary Amine | Aniline + N-Ethylpiperidine (meta-sub) | Target has increased hydrophobic bulk but added ionizable center. |
| Molecular Weight | 93.13 g/mol | ~204.3 g/mol | Larger size generally reduces intrinsic solubility ( |
| Dominant | 4.6 (Anilinium ion) | ~10.2 (Piperidine N) / 4.0 (Aniline N) | CRITICAL: Target is cationic at pH 7.4; Aniline is neutral. |
| LogP (Oct/Wat) | 0.90 (Lipophilic) | ~2.5–3.0 (Estimated Neutral) | Target is more lipophilic in neutral form but highly soluble in acidic/neutral buffers. |
| Aqueous Solubility (pH 7) | ~36 mg/mL (Sparingly Soluble) | High (>10 mg/mL estimated) | Protonation of the piperidine drives aqueous solubility. |
| Physical State | Oily Liquid | Solid / Crystalline Powder | Solid lattice energy acts as a barrier to dissolution for the target. |
Analyst Insight: The "Solubility Cliff" for the target molecule occurs around pH 10-11. Below this pH, the piperidine nitrogen is protonated, maintaining high solubility. Above pH 11, the molecule becomes neutral and lipophilic, likely precipitating out of aqueous solution. Aniline, conversely, remains neutral and poorly soluble across the entire range of pH 6–14.
Structural & Ionization Logic (Visualized)
The following diagram illustrates the ionization states that dictate the solubility differences.
Figure 1: At physiological pH (7.4), Aniline exists as a neutral hydrophobe, while the Target molecule exists as a soluble cation due to the basic piperidine nitrogen.[1]
Experimental Protocols: Thermodynamic Solubility
For drug development, Thermodynamic Solubility (equilibrium solubility) is the gold standard, as opposed to Kinetic Solubility (precipitation from DMSO).[2] The following protocol is designed to rigorously quantify the solubility profile of the solid target compound.
Methodology: Shake-Flask Coupled with HPLC-UV
Objective: Determine the saturation concentration (
Reagents:
-
Buffers: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 7.4), Borate Buffer (pH 10.0).
-
Solvent: Acetonitrile (HPLC Grade) for sample dilution.
-
Standard: Pure 3-(1-Ethylpiperidin-4-yl)aniline (solid).
Step-by-Step Protocol:
-
Preparation of Supersaturation:
-
Weigh approximately 2–5 mg of the solid target compound into a 1.5 mL microcentrifuge tube or glass vial.
-
Add 500 µL of the selected buffer (pH 1.2, 7.4, or 10.0).
-
Note: Ensure undissolved solid remains visible. If the solution becomes clear, add more solid until a suspension persists.
-
-
Equilibration:
-
Place samples on an orbital shaker or rotator at 37°C (body temperature) or 25°C (ambient).
-
Agitate for 24 to 48 hours .
-
Why? This duration ensures the crystal lattice energy is overcome and true equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the samples at 10,000–15,000 rpm for 10 minutes to pellet the undissolved solid.
-
Critical Step: If the supernatant looks cloudy, filter using a PVDF syringe filter (0.45 µm). Pre-saturate the filter with a small volume of the supernatant to prevent drug loss due to filter adsorption.
-
-
Quantification (HPLC-UV):
-
Dilute an aliquot of the clear supernatant with mobile phase (e.g., 1:10 or 1:100) to bring it within the linear range of the detector.
-
Inject onto an HPLC system (C18 column).
-
Detect at the
of the aniline moiety (typically ~230–250 nm). -
Calculate concentration using a calibration curve derived from a standard stock solution in DMSO or Methanol.
-
Workflow Visualization
Figure 2: Thermodynamic solubility workflow ensuring saturation equilibrium is met before quantification.
Implications for Drug Development
When selecting between these scaffolds or analyzing their derivatives, consider the following:
-
Formulation Strategy:
-
Aniline: Due to low aqueous solubility and volatility, aniline is rarely formulated directly. It is typically handled as a hydrochloride salt (Aniline[3][4]·HCl) to improve handling, though this is acidic.
-
3-(1-Ethylpiperidin-4-yl)aniline: This molecule is an ideal candidate for salt formation (e.g., fumarate, succinate) targeting the basic piperidine nitrogen. This can boost solubility >100-fold compared to the free base, enabling oral liquid or tablet formulations.
-
-
Permeability (LogD):
-
At pH 7.4, the target molecule is ionized (LogD < LogP). While this aids solubility, it may reduce passive membrane permeability compared to the neutral aniline. However, the lipophilic ethyl-piperidine tail often compensates, allowing sufficient permeability for CNS or systemic targets.
-
-
Metabolic Stability:
-
The N-ethyl group on the piperidine is a metabolic "soft spot," susceptible to oxidative dealkylation by CYP450 enzymes. The aniline amine is also prone to acetylation or oxidation. Stability studies should be paired with solubility data early in the screening cascade.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]
- Avdeef, A. (2007).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility mechanisms).
-
U.S. EPA (2025). CompTox Chemicals Dashboard: 3-[(1-Methylpiperidin-4-yl)oxy]aniline (Analogous Data). Retrieved from [Link]
Sources
Definitive Guide to Reference Standards for 3-(1-Ethylpiperidin-4-yl)aniline Quality Control
The following guide provides a comprehensive technical analysis of reference standards for 3-(1-Ethylpiperidin-4-yl)aniline , a critical intermediate often utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeted therapeutics.
This document is structured to serve as a primary decision-making tool for analytical scientists and quality control managers, comparing the performance, suitability, and qualification pathways of available reference material grades.
Executive Summary: The Criticality of Standard Selection
3-(1-Ethylpiperidin-4-yl)aniline (C₁₃H₂₀N₂) presents a unique analytical challenge due to its dual functionality: the oxidation-prone aniline moiety and the basic, potentially hygroscopic piperidine ring. In pharmaceutical development, the quality of this intermediate directly impacts the impurity profile of the final Drug Substance (DS).[1][2]
Selecting the appropriate reference standard is not merely a procurement decision—it is a risk management strategy. This guide compares the three primary tiers of reference materials available for this molecule, evaluating them against ICH Q7 and ISO 17034 requirements.
Comparative Analysis: Reference Standard Grades
The following table objectively compares the performance and suitability of the three main classes of reference standards for 3-(1-Ethylpiperidin-4-yl)aniline.
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Secondary Standard (In-House) | Tier 3: Research Grade (Commercial) |
| Primary Use | Method Validation, Calibration of Secondary Stds. | Routine QC Release, Stability Testing. | Early R&D, Structure Confirmation. |
| Traceability | SI Units (via NIST/BAM primary calibrators). | Traceable to Tier 1 CRM. | Often Unknown / Manufacturer Internal. |
| Purity Assignment | Mass Balance ( | Assayed against Tier 1. | Area % (HPLC) only (often overestimates). |
| Uncertainty ( | Explicitly stated (e.g., | Derived from Tier 1 + Precision. | Not provided. |
| Water/Solvent Data | Quantified (KF + GC-HS). | Quantified. | Often "Loss on Drying" (non-specific). |
| Risk Profile | Low (Defensible in Audits). | Medium (Requires robust qualification).[3] | High (Unsuitable for GMP). |
| Cost Factor | High ( | Low ($) after initial qualification. | Low ($).[3][4] |
Expert Insight:
For 3-(1-Ethylpiperidin-4-yl)aniline , a Research Grade material typically reports purity by HPLC-UV at 254 nm. This is deceptive because it fails to account for:
-
Inorganic Salts: If the material is a hydrochloride or tosylate salt, UV purity ignores the counter-ion mass.
-
Residual Solvents: Ethyl acetate or ethanol from synthesis can be trapped in the piperidine lattice.
-
Water: The piperidine nitrogen is hygroscopic. Recommendation: Only use Tier 1 or qualified Tier 2 standards for GMP release testing.
Technical Deep Dive: Qualification Protocol
If a commercial ISO 17034 CRM is unavailable (common for specific intermediates), you must qualify an In-House Primary Standard . The following protocol ensures scientific integrity and regulatory compliance.
Structural Elucidation (Identity)
Before purity assignment, the structure must be unequivocally confirmed to rule out regioisomers (e.g., 2- or 4-substituted aniline).
-
¹H-NMR (400 MHz, DMSO-d₆):
-
Diagnostic signals: Triplet at
ppm (Ethyl-CH₃), Quartet at ppm (Ethyl-CH₂). -
Aromatic region: Multiplets at
ppm (characteristic of meta-substituted aniline). -
Critical Check: Integration ratio of Ethyl group vs. Aromatic protons must be 5:4.
-
-
Mass Spectrometry (ESI+):
-
Target Ion:
. -
Fragment: Loss of ethyl group (
) or piperidine ring cleavage.
-
Purity Assignment (The Mass Balance Approach)
Do not rely on "Area %". Use the following equation to determine the Potency (Assay) on an "as is" basis:
Experimental Workflow for Purity Data:
-
Chromatographic Purity (HPLC-UV):
-
Column: C18 with high-pH stability (e.g., Waters XBridge C18,
mm, 3.5 µm). -
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
B: Acetonitrile.[3]
-
-
Gradient: 5% B to 90% B over 20 min.
-
Detection: 240 nm (Aniline absorption max).
-
Why High pH? At low pH, the piperidine is protonated and may tail severely or co-elute with the solvent front. High pH keeps it neutral/free-base for better retention.
-
-
Water Content:
-
Method: Volumetric Karl Fischer titration.
-
Note: Aniline can react with ketones in KF reagents. Use aldehyde/ketone-free KF reagents to prevent side reactions that inflate water values.
-
-
Residual Solvents:
-
Method: GC-Headspace (DMSO diluent).
-
Target: Ethanol, Ethyl Acetate, THF (common synthesis solvents).
-
Visualizing the Qualification Workflow
The following diagram illustrates the decision logic and workflow for qualifying a reference standard for this specific molecule.
Figure 1: Workflow for the qualification of a secondary reference standard for 3-(1-Ethylpiperidin-4-yl)aniline.
Stability & Handling Protocols
The stability of 3-(1-Ethylpiperidin-4-yl)aniline is compromised by two main degradation pathways. Your QC protocol must account for these during storage and handling.
Degradation Pathways
-
Oxidation (Aniline): The primary amine on the phenyl ring is susceptible to oxidation, forming azo-dimers or "aniline black" type polymers. This manifests as the material turning from off-white to brown/black.
-
Hygroscopicity (Piperidine): The tertiary amine in the piperidine ring can absorb atmospheric moisture, altering the effective weight of the standard.
Recommended Storage Conditions
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Headspace purged with Argon or Nitrogen before sealing.
-
Temperature:
(Long-term) or (Working stock). -
Retest Period: 12 months (if stored at
).
Impurity Fate Mapping
Understanding the origin of impurities in your reference standard is crucial for defining its quality.
Figure 2: Fate mapping of common impurities in the synthesis of 3-(1-Ethylpiperidin-4-yl)aniline.
Conclusion
For the quality control of 3-(1-Ethylpiperidin-4-yl)aniline , relying on generic "Research Grade" chemicals introduces unacceptable risk due to the potential for salt/solvate ambiguity and oxidation.
Best Practice:
-
Procure an ISO 17034 Certified Reference Material if available.[5]
-
Alternatively , acquire a high-purity commercial batch and fully qualify it as a Secondary Standard using the Mass Balance Approach (HPLC + KF + ROI + GC-HS).
-
Store under inert gas at
to prevent oxidative degradation.
References
-
International Conference on Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Link
-
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[6] (2016).[6] Link
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.Link
-
European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality. (2014). Link
-
BenchChem. Impurity Analysis of Aniline-Piperidine Intermediates. (2025).[1][2][5][7] (Contextual reference for impurity profiles in similar structures).
Sources
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- 5. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
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- 7. certbetter.com [certbetter.com]
A Comparative Guide to Bioisosteric Replacement Strategies for 3-(1-Ethylpiperidin-4-yl)aniline
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable efficacy, safety, and pharmacokinetic profiles. 3-(1-Ethylpiperidin-4-yl)aniline serves as a valuable scaffold in medicinal chemistry, notably as a key fragment in the development of M1 muscarinic acetylcholine receptor agonists for neurodegenerative diseases like Alzheimer's.[1][2][3][4] However, the inherent characteristics of the aniline and piperidine moieties present both opportunities and challenges. The aniline group, while a versatile synthetic handle, is a known "structural alert" due to its propensity for metabolic activation to reactive metabolites, which can lead to idiosyncratic adverse drug reactions.[5][6] The piperidine ring, on the other hand, influences solubility, lipophilicity, and metabolic stability.[7][8]
This guide provides a comprehensive framework for conducting bioisosteric replacement studies on 3-(1-Ethylpiperidin-4-yl)aniline. We will explore logical, experimentally validated strategies to mitigate potential liabilities and enhance drug-like properties, thereby accelerating the journey from a promising lead to a clinical candidate. This document is intended for researchers, scientists, and drug development professionals actively engaged in medicinal chemistry and pharmacology.
The Strategic Imperative for Bioisosteric Modification
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties to produce broadly comparable biological effects, is a cornerstone of lead optimization.[9] For our parent scaffold, 3-(1-Ethylpiperidin-4-yl)aniline, the primary objectives of bioisosteric replacement are twofold:
-
Mitigate Aniline-Associated Toxicity: To replace the aniline moiety with non-oxidatively metabolizable groups, thereby reducing the risk of forming reactive quinone-imine species.[5][6]
-
Fine-Tune Physicochemical and Pharmacokinetic Properties: To modulate the properties governed by the piperidine ring, such as basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability, to achieve an optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][10][11][12]
This guide will systematically compare potential bioisosteres for both the aniline and piperidine components of the lead molecule. For each proposed modification, we will detail the synthetic rationale and provide a comprehensive suite of validated experimental protocols for a head-to-head comparison against the parent compound.
Visualizing the Bioisosteric Replacement Strategy
Caption: A schematic overview of the bioisosteric replacement strategy for 3-(1-Ethylpiperidin-4-yl)aniline, targeting the aniline and piperidine moieties to mitigate toxicity and optimize ADME properties, respectively.
Part 1: Aniline Bioisosteric Replacements
The primary motivation for replacing the aniline group is to circumvent the formation of reactive metabolites.[5][6] Saturated isosteres are particularly attractive as they increase the fraction of sp3-hybridized carbons (Fsp3), which often correlates with improved solubility and metabolic stability, while reducing the risk of CYP450-mediated oxidation.[5][6]
Proposed Aniline Bioisosteres:
| Bioisostere | Rationale | Key Synthetic Approach |
| Aminopyridines/Aminopyrimidines | Introduce a heteroatom to lower the pKa of the aromatic amine and alter its metabolic profile. | Buchwald-Hartwig or Chan-Lam cross-coupling reactions. |
| Saturated Carboxamides | A classic non-aromatic replacement that can mimic the hydrogen bonding capabilities of the aniline. | Amide coupling of the corresponding carboxylic acid with an appropriate amine. |
| Bicyclo[1.1.1]pentylamine (BCP) | A 3D-rich, saturated mimic of aniline that has shown promise in reducing metabolic liabilities.[13][14] | Radical addition to [1.1.1]propellane.[13] |
Experimental Comparison Workflow for Aniline Bioisosteres
A rigorous, side-by-side evaluation is critical to ascertain the success of any bioisosteric replacement. The following workflow outlines a comprehensive battery of assays.
Caption: A stepwise experimental workflow for the comparative evaluation of aniline bioisosteres, from synthesis to comprehensive in vitro profiling.
Part 2: Piperidine Bioisosteric Replacements
Modifications to the piperidine ring are aimed at fine-tuning the physicochemical properties of the molecule to achieve a more favorable pharmacokinetic profile.[7] Key parameters to consider are basicity (pKa), which influences absorption and off-target interactions, and lipophilicity, which affects solubility, permeability, and metabolic clearance.
Proposed Piperidine Bioisosteres:
| Bioisostere | Rationale | Key Synthetic Approach |
| Pyrrolidines/Azetidines | Smaller ring systems that can alter the spatial orientation of substituents and reduce lipophilicity.[15] | Reductive amination of the corresponding ketone with the aniline core. |
| Morpholines | Introduction of a heteroatom to increase polarity and potentially improve metabolic stability at positions adjacent to the nitrogen.[7] | Similar to piperidines, via reductive amination. |
| Spirocycles (e.g., Azaspiro[3.3]heptane) | Rigidified analogs that can explore novel chemical space and may offer improved metabolic stability and solubility.[8] | Multistep synthesis followed by coupling to the aniline fragment. |
Comparative Data Summary (Hypothetical Data for Illustrative Purposes)
| Compound | Aniline Moiety | Piperidine Moiety | M1 Ki (nM) | Metabolic Stability (t½, HLM, min) | Caco-2 Papp (A→B, 10⁻⁶ cm/s) |
| Parent | Aniline | 1-Ethylpiperidine | 15 | 25 | 12 |
| Analog 1 | Aminopyridine | 1-Ethylpiperidine | 20 | 45 | 10 |
| Analog 2 | Aniline | 1-Ethylpyrrolidine | 35 | 30 | 15 |
| Analog 3 | Aniline | 4-Ethylmorpholine | 50 | >60 | 8 |
| Analog 4 | BCP | 1-Ethylpiperidine | 25 | >60 | 11 |
Experimental Protocols
Protocol 1: M1 Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the human M1 muscarinic acetylcholine receptor.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human M1 receptor.
-
Radioligand: Employ [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound (at various concentrations), and 25 µL of [³H]-NMS (at a final concentration equal to its Kd). b. Initiate the binding reaction by adding 100 µL of M1 receptor membrane preparation (10-20 µg protein/well). c. Incubate for 60 minutes at 25°C. d. Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester. e. Wash the filters three times with ice-cold assay buffer. f. Determine the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known M1 antagonist (e.g., atropine). IC₅₀ values are calculated by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the intrinsic clearance of the test compounds by phase I metabolic enzymes.
Methodology:
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, test compounds, and a positive control (e.g., testosterone).
-
Incubation: a. Pre-warm HLM and the NADPH regenerating system to 37°C. b. In a 96-well plate, incubate the test compound (final concentration 1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C. c. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: a. Centrifuge the samples to precipitate proteins. b. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Protocol 3: GPCR Functional Assay - Calcium Flux
Objective: To measure the functional activity of the compounds as agonists or antagonists at the M1 receptor, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium.[16][17]
Methodology:
-
Cell Line: Use a cell line stably expressing the human M1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure: a. Plate the cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight. b. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. c. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). d. Add the test compound at various concentrations and measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.
-
Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion
The bioisosteric replacement of the aniline and piperidine moieties in 3-(1-Ethylpiperidin-4-yl)aniline represents a rational and powerful strategy for lead optimization. By systematically synthesizing and evaluating a curated set of analogs, researchers can effectively mitigate the risk of metabolic toxicity associated with the aniline group while simultaneously fine-tuning the ADME properties through modification of the saturated heterocyclic ring. The experimental workflows and protocols detailed in this guide provide a robust framework for generating high-quality, comparative data to inform structure-activity and structure-property relationships. This data-driven approach is essential for identifying candidates with an optimal balance of potency, safety, and pharmacokinetics, ultimately increasing the probability of success in the clinic.
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- Shirota, H. (2024, October 30). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. LinkedIn.
- ResearchGate. (2025, August 10). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design.
- Minovski, N., & Vračko, M. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2569.
- Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8412-8430.
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- Abdel-Magid, A. F., & Maryanoff, C. A. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of medicinal chemistry, 44(17), 2737–2745.
- Li, Y., et al. (2022). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 20(15), 3126-3137.
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- Amardeep Chemical. (2025, August 8). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
